1-(3,5-Dimercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(3,5-Dimercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimercaptophenylacetic acid with a suitable reagent to form the desired propanone derivative . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s mercapto groups make it useful in studying thiol-based biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with metal ions or other electrophilic centers, thereby modulating the activity of enzymes or other proteins. The pathways involved may include redox reactions and thiol-disulfide exchange processes .
Comparison with Similar Compounds
1-(3,5-Dimercaptophenyl)propan-1-one can be compared with other similar compounds such as:
1-(3,5-Dimercaptophenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(3,5-Dimercaptophenyl)butan-1-one: Similar structure but with a butanone moiety.
3,5-Dimercaptophenylacetic acid:
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[3,5-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-9(10)6-3-7(11)5-8(12)4-6/h3-5,11-12H,2H2,1H3 |
InChI Key |
SIXHWDCJDLTKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.